Netupitant

Vue d'ensemble

Description

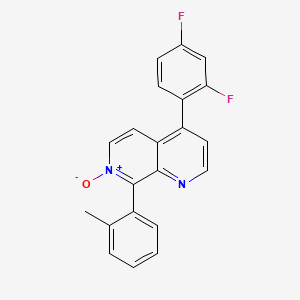

Netupitant is an antiemetic medication used in combination with palonosetron to prevent acute and delayed vomiting and nausea caused by chemotherapy . It is a selective neurokinin 1 (NK1) receptor antagonist .

Synthesis Analysis

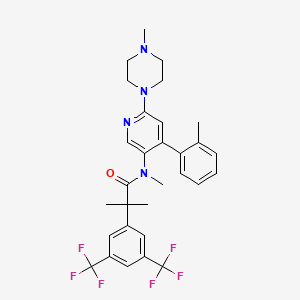

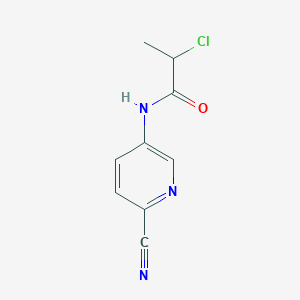

The synthesis of this compound involves a multistep process starting with 2-chloro-5-aminopyridine .Molecular Structure Analysis

This compound has a molecular formula of C30H32F6N4O and a molecular weight of 578.59 . The structural dynamics of NK-1R, to which this compound binds, may help develop and assay new selective synthetic non-peptide antagonists .Chemical Reactions Analysis

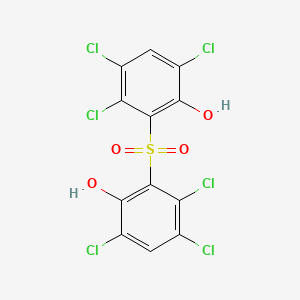

This compound is a phosphorylated prodrug formulation of this compound . The simulation of the oxidative metabolization pattern of this compound has been reported .Physical And Chemical Properties Analysis

This compound has a high bioavailability (>60%) and is mainly metabolized by CYP3A4, CYP2D6, and CYP2C9 . It has a high protein binding capacity (>99%) .Applications De Recherche Scientifique

Prévention des nausées et vomissements induits par la chimiothérapie (NVIC)

Le netupitant est un élément clé d'un médicament en association à dose fixe appelé NEPA (this compound/palonosétron), qui est utilisé dans la prévention des NVIC aiguës et retardées chez les adultes . Il cible deux voies de signalisation différentes impliquées dans l'induction des vomissements . Dans les essais cliniques, une proportion élevée de patients qui ont reçu du NEPA avant la chimiothérapie ont signalé aucune vomissement, aucun besoin de médicaments de secours et aucune nausée significative dans les 5 jours suivant la chimiothérapie .

Utilisation dans les chimiothérapies hautement émétogènes

Le fosthis compound, une formulation de prodrogue phosphorylée du this compound, est l'un des traitements standard pour la prévention des NVIC chez les patients recevant des chimiothérapies hautement émétogènes . Ce sont des traitements où les NVIC surviennent chez plus de 90 % des patients .

Utilisation dans les chimiothérapies modérément émétogènes

Le fosthis compound est également utilisé dans la prévention des NVIC chez les patients recevant des chimiothérapies modérément émétogènes . Ce sont des traitements où les NVIC surviennent chez 30 à 90 % des patients .

Efficacité à long terme dans plusieurs cycles de chimiothérapie

L'efficacité du NEPA contre les NVIC lors du premier cycle de chimiothérapie s'est avérée maintenue lors des cycles de chimiothérapie ultérieurs chez les patientes atteintes d'un cancer du sein .

Mécanisme D'action

Target of Action

Netupitant primarily targets the neurokinin 1 (NK1) receptors . These receptors are part of the tachykinin family of receptors and are broadly distributed in both the central and peripheral nervous systems . They play a crucial role in inducing emesis (vomiting) when activated by substance P .

Mode of Action

This compound acts as a highly selective antagonist of the NK1 receptors . It competitively binds to these receptors, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition disrupts the signaling pathways that induce vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurokinin signaling pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This disruption prevents the induction of emesis, which is often triggered by the activation of this pathway .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has an estimated bioavailability of >60% . It is extensively metabolized, primarily by the CYP3A4 enzyme , and to a lesser extent by CYP2D6 and CYP2C9 . The elimination half-life of this compound is approximately 88 hours , and it is primarily excreted via the feces (71%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptors, this compound disrupts the signaling pathways that trigger emesis . This results in a significant reduction in both acute and delayed CINV .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can increase the plasma levels of this compound, potentially enhancing its antiemetic effect . Additionally, the presence of anticipatory nausea before chemotherapy can increase the likelihood of experiencing very late CINV, even in patients who achieve a complete response during the overall period .

Safety and Hazards

Orientations Futures

Netupitant/palonosetron (NEPA) is a fixed-dose combination of two drugs (this compound, a neurokinin 1 receptor antagonist; and palonosetron, a serotonin 3 receptor antagonist) which target two different signaling pathways involved in the induction of vomiting . It is a simple, convenient, and effective drug combination for the prevention of acute and delayed CINV in patients receiving chemotherapy that has a moderate to high potential to cause nausea and vomiting . Future trials may further explore this issue .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183271 | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

290297-26-6 | |

| Record name | Netupitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)